molecular formula C13H23ClN2O B7928268 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide

2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide

Cat. No.: B7928268
M. Wt: 258.79 g/mol
InChI Key: RNUXERCARNWTTA-UHFFFAOYSA-N
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Description

2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chloro group, a cyclopropyl group, and a dimethylamino-cyclohexyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

    Introduction of the dimethylamino group: This step involves the reaction of cyclohexanone with dimethylamine in the presence of a reducing agent like sodium borohydride to form the dimethylamino-cyclohexyl intermediate.

    Acetamide formation: The final step involves the reaction of the dimethylamino-cyclohexyl intermediate with chloroacetyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction reactions: The compound can be reduced to form amine derivatives or other reduced forms.

Common Reagents and Conditions

    Substitution reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Typical conditions involve refluxing in an appropriate solvent such as ethanol or acetonitrile.

    Oxidation reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be used under controlled conditions.

    Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products Formed

    Substitution reactions: Products include azido, thiocyanato, or methoxy derivatives.

    Oxidation reactions: Products include N-oxides or other oxidized forms.

    Reduction reactions: Products include amine derivatives or other reduced forms.

Scientific Research Applications

2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream effects.

    Interfering with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide: Unique due to its specific combination of functional groups.

    N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    2-Chloro-N-cyclopropylacetamide: Lacks the dimethylamino-cyclohexyl group, which may influence its chemical properties and applications.

Uniqueness

This compound is unique due to its combination of a chloro group, a cyclopropyl group, and a dimethylamino-cyclohexyl group. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23ClN2O/c1-15(2)11-5-3-4-6-12(11)16(10-7-8-10)13(17)9-14/h10-12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUXERCARNWTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1N(C2CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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